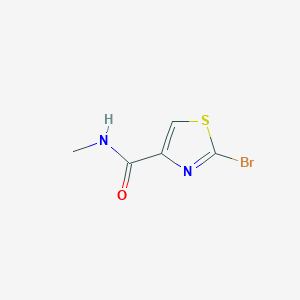
6-Bromo-3-chloro-2-méthoxypyridine
Vue d'ensemble
Description
6-Bromo-3-chloro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-chloro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des pipéridinones
Ce composé peut être utilisé dans la synthèse de la 3-(6-Chloro-2-méthoxypyridin-3-yl)-3-méthylpipéridin-2-one, qui est un intermédiaire chimique .
Simulation de dynamique moléculaire
Il est utilisé dans les simulations de dynamique moléculaire pour comprendre la stéréochimie, l'isomérie, l'hybridation et les orbitales .
Couplage croisé de Suzuki-Miyaura
Le composé peut être impliqué dans des réactions de couplage croisé de Suzuki-Miyaura, qui sont importantes en chimie organique avec des applications en science des polymères et dans les industries pharmaceutiques .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic chemistry .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as an organoboron reagent . In such reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, in which this compound might participate, are crucial for the formation of biologically active compounds and natural products .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . . These properties could potentially impact the compound’s bioavailability.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of complex organic structures .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
6-Bromo-3-chloro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of 6-Bromo-3-chloro-2-methoxypyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 6-Bromo-3-chloro-2-methoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-chloro-2-methoxypyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at low temperatures, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-3-chloro-2-methoxypyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses can result in toxicity, affecting vital organs and systems.
Metabolic Pathways
6-Bromo-3-chloro-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism itself involves several steps, including oxidation and conjugation reactions.
Transport and Distribution
Within cells and tissues, 6-Bromo-3-chloro-2-methoxypyridine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 6-Bromo-3-chloro-2-methoxypyridine is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
6-bromo-3-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSBRMPNXLISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)





![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)




![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

